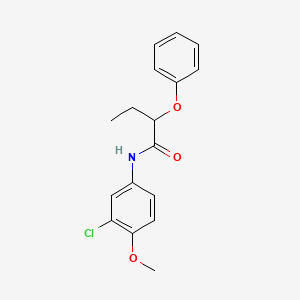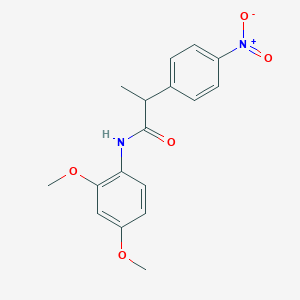
N-(3-chloro-4-methoxyphenyl)-2-phenoxybutanamide
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-phenoxybutanamide, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1976 and has been widely used since then.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-2-phenoxybutanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and cause pain, swelling, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins and thereby reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of interleukin-1 and tumor necrosis factor-alpha, which are involved in the inflammatory response. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in the oxidative stress response. Additionally, this compound has been shown to inhibit the activity of nuclear factor-kappa B, which is involved in the regulation of immune and inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-2-phenoxybutanamide has several advantages and limitations for lab experiments. One advantage is that it is a widely used NSAID, and its mechanism of action is well understood. This makes it a useful tool for studying the inflammatory response and the role of prostaglandins in disease. However, one limitation is that it can have off-target effects, which can complicate the interpretation of results. Additionally, this compound can have variable effects depending on the dose and the duration of treatment, which can make it difficult to compare results between studies.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-phenoxybutanamide. One direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which have been linked to inflammation and oxidative stress. Another direction is to investigate its potential use in combination with other drugs to enhance its anti-inflammatory and analgesic effects. Additionally, future studies could investigate the off-target effects of this compound and develop strategies to minimize these effects.
Conclusion:
In conclusion, this compound is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic effects. It works by inhibiting the production of prostaglandins and has several biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are several future directions for its study, including its potential use in the treatment of other diseases and its use in combination with other drugs.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2-phenoxybutanamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. This compound has also been studied for its potential use in the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and gout.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-12-9-10-16(21-2)14(18)11-12/h4-11,15H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSMFNTYNZUOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N-{3-[4-(benzyloxy)phenoxy]propyl}-2-propen-1-amine oxalate](/img/structure/B4076183.png)
![1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076190.png)
![1-[3-(3-isopropyl-5-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4076195.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4076203.png)
![3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4076216.png)
![1-[2-(4-iodophenoxy)ethyl]azepane oxalate](/img/structure/B4076223.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)propanamide](/img/structure/B4076231.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene)](/img/structure/B4076264.png)
![1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4076275.png)

![1-[2-(5-methyl-2-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4076284.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B4076309.png)